molecular formula C15H18N2O2 B2596617 N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428065-07-9

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2596617
CAS No.: 1428065-07-9
M. Wt: 258.321
InChI Key: PHSNVNFQFIUJNE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl group and the propynyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: The piperidine ring and the hydroxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce different alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the piperidine ring and propynyl group.

    N-(2-Hydroxyphenyl)-1-prop-2-ynylamine: Similar structure but lacks the piperidine ring.

    N-(2-Hydroxyphenyl)piperidine: Contains the piperidine ring and hydroxyphenyl group but lacks the propynyl group.

Uniqueness

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, hydroxyphenyl group, and propynyl group allows for diverse interactions and reactivity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-9-17-10-7-12(8-11-17)15(19)16-13-5-3-4-6-14(13)18/h1,3-6,12,18H,7-11H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSNVNFQFIUJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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